Cas no 1797559-31-9 (3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide)

3-Fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide is a fluorinated benzamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features strategically positioned fluorine and methoxy substituents, which may enhance metabolic stability and receptor binding affinity. The compound's unique scaffold makes it a candidate for investigating selective enzyme or protein interactions, particularly in CNS-related studies. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship (SAR) explorations. The presence of fluorine atoms can improve bioavailability and lipophilicity, while the methoxy groups may influence electronic properties. This compound is suitable for preclinical research, serving as a valuable intermediate in the development of novel bioactive molecules.
3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide structure
1797559-31-9 structure
Product name:3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide
CAS No:1797559-31-9
MF:C18H19F2NO3
Molecular Weight:335.345172166824
CID:6011681
PubChem ID:71810653

3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide 化学的及び物理的性質

名前と識別子

    • 3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide
    • 3-fluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzamide
    • 1797559-31-9
    • F6452-0233
    • AKOS024568601
    • インチ: 1S/C18H19F2NO3/c1-18(24-3,13-6-4-5-7-14(13)19)11-21-17(22)12-8-9-16(23-2)15(20)10-12/h4-10H,11H2,1-3H3,(H,21,22)
    • InChIKey: XSVCXPUBNCJLBI-UHFFFAOYSA-N
    • SMILES: C(NCC(C1=CC=CC=C1F)(OC)C)(=O)C1=CC=C(OC)C(F)=C1

計算された属性

  • 精确分子量: 335.13329979g/mol
  • 同位素质量: 335.13329979g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 423
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 47.6Ų

3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6452-0233-10μmol
3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide
1797559-31-9 90%+
10μl
$69.0 2023-05-20
Life Chemicals
F6452-0233-40mg
3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide
1797559-31-9 90%+
40mg
$140.0 2023-05-20
Life Chemicals
F6452-0233-50mg
3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide
1797559-31-9 90%+
50mg
$160.0 2023-05-20
Life Chemicals
F6452-0233-5μmol
3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide
1797559-31-9 90%+
5μl
$63.0 2023-05-20
Life Chemicals
F6452-0233-20mg
3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide
1797559-31-9 90%+
20mg
$99.0 2023-05-20
Life Chemicals
F6452-0233-1mg
3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide
1797559-31-9 90%+
1mg
$54.0 2023-05-20
Life Chemicals
F6452-0233-10mg
3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide
1797559-31-9 90%+
10mg
$79.0 2023-05-20
Life Chemicals
F6452-0233-20μmol
3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide
1797559-31-9 90%+
20μl
$79.0 2023-05-20
Life Chemicals
F6452-0233-5mg
3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide
1797559-31-9 90%+
5mg
$69.0 2023-05-20
Life Chemicals
F6452-0233-2mg
3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide
1797559-31-9 90%+
2mg
$59.0 2023-05-20

3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide 関連文献

3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamideに関する追加情報

Introduction to 3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide (CAS No. 1797559-31-9) and Its Emerging Applications in Chemical Biology

3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide, identified by the chemical identifier CAS No. 1797559-31-9, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural motifs—including a fluorine-substituted benzamide core and an N-alkylated side chain with methoxy and fluoro aromatic groups—has positioned itself as a promising candidate for further exploration in drug discovery and molecular pharmacology.

The structural composition of 3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide imparts several advantageous properties that make it particularly intriguing for medicinal chemistry applications. The presence of a fluorine atom at the 3-position of the benzamide ring is well-documented to enhance metabolic stability and binding affinity, while the N-alkyl side chain, featuring both methoxy and fluoro aromatic substituents, contributes to favorable pharmacokinetic profiles. These features align with current trends in drug design, where modularity and tunability are key to optimizing therapeutic efficacy.

In recent years, the pharmaceutical industry has increasingly leveraged fluorinated compounds due to their ability to modulate receptor interactions and improve drug bioavailability. The benzamide scaffold, a common motif in bioactive molecules, is known for its role in various biological pathways, including inflammation, pain perception, and neurodegenerative diseases. The introduction of fluorine atoms into this scaffold has been shown to enhance binding affinity to target proteins, making 3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide a compelling subject for further investigation.

Current research in chemical biology has highlighted the potential of fluorinated amides as modulators of enzyme activity. For instance, studies have demonstrated that fluorinated benzamides can serve as potent inhibitors of proteases and kinases, which are critical targets in oncology and inflammatory disorders. The specific arrangement of substituents in 3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide suggests that it may exhibit inhibitory effects on such enzymes, potentially opening avenues for therapeutic intervention.

Moreover, the compound’s N-alkyl side chain, which incorporates both methoxy and fluoro aromatic groups, is reminiscent of structures found in known bioactive molecules. This feature not only enhances solubility but also allows for further derivatization to explore novel pharmacological interactions. The methoxy group can serve as a hydrogen bond acceptor or participate in hydrophobic interactions with biological targets, while the fluoro aromatic ring can improve metabolic stability and binding affinity.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for potential biological activity. 3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide has been subjected to virtual screening using molecular docking algorithms to predict its interaction with various protein targets. Preliminary results indicate promising binding affinities with enzymes involved in metabolic pathways relevant to diabetes and cardiovascular diseases, suggesting its potential as a lead compound for drug development.

The synthesis of 3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide presents an intriguing challenge due to its complex structural features. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have enabled chemists to assemble the required structural motifs efficiently. These advancements have not only streamlined the synthesis process but also allowed for rapid modifications to explore structure-activity relationships.

The role of fluorine atoms in medicinal chemistry cannot be overstated. Their ability to influence electronic properties, metabolic stability, and binding interactions makes them invaluable in drug design. In 3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide, the strategic placement of fluorine atoms at key positions enhances its potential as a therapeutic agent by improving both pharmacokinetic and pharmacodynamic properties.

As research continues to uncover new applications for fluorinated compounds, 3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide is poised to play a significant role in addressing unmet medical needs. Its unique structural features and promising preclinical data make it a cornerstone compound for further exploration in chemical biology and pharmaceutical development.

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